![molecular formula C20H14ClF3O5 B3004226 methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate CAS No. 371212-15-6](/img/structure/B3004226.png)
methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate," is a derivative of the chromene family, which is known for its diverse biological activities and potential therapeutic applications. Chromenes are heterocyclic compounds characterized by a benzopyran structure and have been the subject of various synthetic strategies due to their pharmacological relevance .
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions, which are advantageous due to their atom economy and the ability to form complex structures from simple precursors under mild conditions. For instance, a one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates has been developed, utilizing 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum’s acid . Similarly, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a related compound, was achieved by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate .
Molecular Structure Analysis
The molecular structure of chromene derivatives is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined to crystallize in the monoclinic system with specific cell constants, showcasing π-π stacking interactions . These structural analyses are crucial for understanding the conformation and supramolecular architecture of chromene compounds, which can influence their chemical reactivity and biological activity .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazine-diones, depending on the solvent used . Additionally, the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro(trifluoro)ethylidene nitromethanes can yield chromenes with nitro and trihalomethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine or fluorine, can affect the compound's polarity, solubility, and reactivity. For example, the introduction of trifluoromethyl groups can increase the compound's lipophilicity, potentially improving its pharmacokinetic properties . The supramolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and crystallinity of these compounds, which is important for their application in material science and drug design .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Characterization
- The reaction of related compounds, such as ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, with S-methylisothiosemicarbazide hydroiodide has been studied. These compounds have been reported to react at the ethoxalyl group, forming derivatives upon refluxing in pyridine or ethanol. This demonstrates the compound's reactivity and potential as a precursor in synthesizing more complex molecules (Vetyugova et al., 2018).
- Another study presented an efficient one-stage method for the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. This synthesis utilized a multicomponent reaction of 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, highlighting the compound's role in facilitating complex chemical reactions (Komogortsev et al., 2022).
2. Catalytic Applications and Antimicrobial Activity
- A study described a simple thermally efficient and solvent-free condensation of related derivatives with coumarin-3-carboxylic acid. This process utilized pentafluorophenylammonium triflate as an inexpensive organocatalyst for the synthesis of a series of derivatives, which were then evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).
3. Biological Activity and Cancer Research
- A novel family of derivatives was synthesized and studied for their anti-cancer activity. Among these, specific derivatives showed micromolar level in vitro anti-proliferative activity against human cancer cell lines. This study suggests that these compounds, by extension, could be useful in designing anticancer agents (Venkateswararao et al., 2014).
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The presence of functional groups such as the ester and the aromatic ring in its structure suggest that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific biological targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the ester group in the compound could be susceptible to hydrolysis under acidic or basic conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3O5/c1-10(19(26)27-2)28-13-7-8-14-15(9-13)29-18(20(22,23)24)16(17(14)25)11-3-5-12(21)6-4-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPAKZXJGSECRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


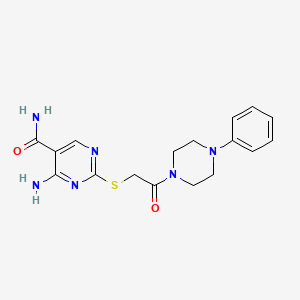
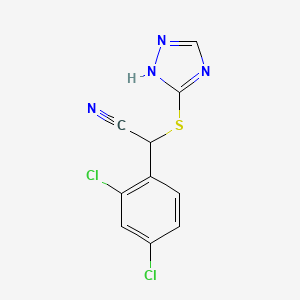
![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)


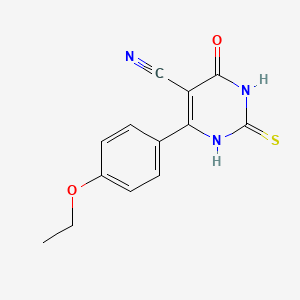
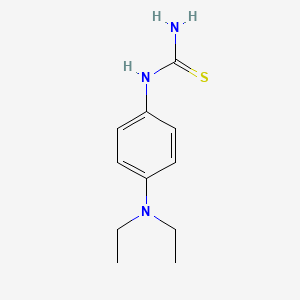
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)
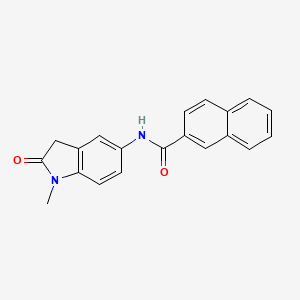
![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)